molecular formula C16H18Br2O2 B13520068 Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13520068
M. Wt: 402.12 g/mol
InChI Key: ZQKANBZNHXNKSI-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design to replace aromatic rings, providing increased metabolic stability and solubility .

Chemical Reactions Analysis

Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate include other bicyclo[1.1.1]pentane derivatives such as tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.

Properties

Molecular Formula

C16H18Br2O2

Molecular Weight

402.12 g/mol

IUPAC Name

tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H18Br2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

ZQKANBZNHXNKSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2(Br)Br)C3=CC=CC=C3

Origin of Product

United States

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